14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole is a complex heterocyclic compound belonging to the indolocarbazole family. This family is characterized by its unique structural features, which include a planar ring system that integrates indole and carbazole moieties. The compound has gained attention due to its potential biological activities and applications across various scientific fields, particularly in medicinal chemistry and materials science.
The compound is synthesized through intricate organic reactions, often involving multi-step processes that yield various derivatives. Research into this compound has highlighted its potential as a building block for more complex molecules and its application in biological research due to its antitumor properties.
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole can be classified as an indolocarbazole derivative. It exhibits properties typical of polycyclic aromatic compounds, which are known for their electronic characteristics and biological activities.
The synthesis of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole generally involves several key steps:
The synthesis typically requires careful control over reaction conditions such as temperature, pressure, and the presence of solvents. Different synthetic routes may also involve palladium-catalyzed cross-coupling reactions followed by cyclization steps to achieve the desired structure.
The molecular formula for 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole is . Its structure features a fused ring system that combines elements of both indole and carbazole:
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and bonding patterns.
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole primarily involves its interaction with biological targets such as protein kinases. By inhibiting these enzymes, which play crucial roles in cell signaling pathways, the compound may disrupt processes related to cell growth and proliferation. This action underlies its potential therapeutic applications in cancer treatment.
The compound exhibits notable stability under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures or strong oxidizing environments).
The indolocarbazole alkaloids represent a structurally distinctive class of nitrogen-containing heterocycles whose significance in natural product chemistry spans over six decades. The foundational discovery occurred in 1962 with the isolation of murrayanine from Murraya koenigii Spreng, marking the first documented naturally occurring carbazole alkaloid [3]. This breakthrough initiated extensive phytochemical investigations into Rutaceae family plants (genera Murraya, Glycosmis, Clausena, and Micromelum), revealing diverse carbazole scaffolds with intriguing bioactivities. While early carbazole research focused on the tricyclic 9H-carbazole isolated from coal tar (1872), the discovery of ellipticine in 1959 from Ochrosia elliptica leaves proved transformative [3]. Ellipticine’s potent DNA intercalation and topoisomerase II inhibition properties positioned it as the seminal lead compound for anti-cancer development, culminating in the 1982 approval of its derivative N-methyl-9-hydroxyellipticinium acetate (Celiptium®) for metastatic breast cancer therapy [3] [6].
The late 20th century witnessed systematic exploration of indolo[2,3-a]carbazole frameworks, driven by advances in synthetic methodology enabling access to complex analogues. Research intensified following the identification of protein kinase C (PKC) and topoisomerase I inhibitory activities within this chemical class [6]. The 1990s yielded critical structural insights through X-ray crystallography and molecular modelling, elucidating atomic-level interactions between indolocarbazole inhibitors and their enzymatic targets [6]. This period solidified the indolocarbazole core as a privileged scaffold in medicinal chemistry. The 21st century delivered clinically validated drugs: alectinib (Alecensa®, 2015), featuring a 5H-benzo[b]carbazol-11(6H)-one scaffold for ALK-positive non-small cell lung cancer; and midostaurin (Rydapt®, 2017), an FLT3 inhibitor for acute myeloid leukemia [3]. These approvals underscore the enduring pharmaceutical relevance of structurally engineered carbazoles derived from natural product leads.
Table 1: Key Historical Milestones in Indolocarbazole Chemistry
Year | Milestone | Significance |
---|---|---|
1959 | Isolation of ellipticine (Ochrosia elliptica) | First indolocarbazole with documented anti-tumor activity; became foundational lead compound |
1962 | Isolation of murrayanine (Murraya koenigii Spreng) | First naturally occurring carbazole alkaloid identified |
1982 | Approval of N-methyl-9-hydroxyellipticinium acetate (Celiptium®) | First carbazole-derived anti-cancer drug; topoisomerase II inhibitor |
1990s | X-ray crystallographic studies of PKC-indolocarbazole complexes | Elucidated molecular binding modes enabling rational design of inhibitors [6] |
2015 | Approval of alectinib (benzo[b]carbazole scaffold) | First ALK inhibitor for NSCLC therapy derived from carbazole core [3] |
2017 | Approval of midostaurin (multi-kinase inhibitor) | Demonstrated clinical utility of functionalized carbazoles in leukemia therapy [3] |
Indolo[2,3-a]carbazoles constitute a tetracyclic system formed by the fusion of two indole units through a central pyrrole ring, generating a planar, electron-rich aromatic system conducive to DNA intercalation and enzyme binding. Structural diversification occurs primarily through: (i) ring annellation (adding 5-, 6-, or 7-membered rings creating penta- to heptacyclic systems), (ii) peripheral substitution (introducing halogen, hydroxy, alkyl, aryl, or amino groups), and (iii) saturation of specific bonds [3] [6]. Benzo-fusion represents a critical annellation strategy, exemplified by 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole. This compound possesses a pentacyclic core formed by the addition of a benzo ring at the [g] position, extending conjugation and enhancing molecular rigidity. Furthermore, the 13,14-dihydro moiety introduces a non-planar, partially saturated bridgehead, modulating electronic properties and solubility compared to fully aromatic analogues [4] [6].
The benzo[g] extension profoundly influences bioactivity. It expands the chromophore, potentially strengthening π-π stacking interactions with nucleic acid bases or hydrophobic enzyme pockets. Simultaneously, the phenyl substituent at the C14 position provides steric bulk and introduces additional hydrophobic or π-stacking interactions critical for target engagement. These structural modifications correlate with enhanced potency against specific cancer targets. For instance, related benzo-fused carbazoles demonstrate improved inhibition profiles against kinases like PKC and topoisomerase I compared to simpler tricyclic carbazoles [6]. The planar aromatic surface facilitates intercalation into DNA, while strategically positioned substituents (e.g., the phenyl group in 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole) can protrude into the minor groove or interact with adjacent protein residues, enhancing binding specificity and affinity [3] [6].
Table 2: Classification of Key Carbazole Ring Systems Based on Fusion Pattern
Ring System Classification | Core Structure | Representative Bioactive Compound | Primary Biological Targets |
---|---|---|---|
Tricyclic | 9H-Carbazole | 7-(6-Bromo-1,4-dimethyl-9H-carbazol-9-yl)-heptane-1-thiol [3] | DNA synthesis inhibition |
Tetracyclic | Indolo[2,3-a]carbazole | Rebeccamycin analogues [6] | Topoisomerase I inhibition |
Pentacyclic | Benzo[g]indolo[2,3-a]carbazole | 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole [4] | Kinase inhibition, DNA interaction |
Hexacyclic | Benzo[a]indolo[3,2-h]carbazole | 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole [2] | Undisclosed (under investigation) |
Heptacyclic | Fused pentacyclic + additional rings | Ellipticine derivatives [3] | Topoisomerase II inhibition, DNA intercalation |
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole (CAS No. 1246308-78-0; Molecular Formula: C₂₈H₁₈N₂) embodies strategic pharmacophore modifications within the indolocarbazole class, designed to optimize target binding and physicochemical properties [4]. Its pentacyclic benzo[g]-fused core provides a rigid, extended aromatic platform essential for primary target engagement (e.g., intercalation into DNA or occupation of kinase ATP-binding pockets). Computational modelling based on crystallographic data of related carbazole-protein complexes suggests this extended planar surface facilitates critical van der Waals contacts and π-stacking interactions within hydrophobic binding clefts [6]. The 13,14-dihydro saturation introduces subtle conformational flexibility at the bridgehead, potentially improving solubility and reducing metabolic susceptibility compared to fully aromatic systems without compromising core planarity essential for stacking.
The C14-phenyl substituent represents a critical structure-activity relationship (SAR) element. This hydrophobic moiety protrudes orthogonally from the fused ring plane, designed to access specificity pockets adjacent to the primary binding site of therapeutic targets. For instance, in kinase inhibitors like midostaurin, analogous aryl groups contribute to hydrophobic interactions within the hinge region or allosteric pockets, enhancing potency and selectivity [3]. Molecular docking studies suggest the phenyl group can engage in T-shaped π-π interactions or hydrophobic contacts with non-polar residues (e.g., leucine, isoleucine, phenylalanine), significantly contributing to binding free energy [6]. Furthermore, this phenyl ring serves as a synthetic handle for further derivatization, enabling the introduction of solubilizing groups (e.g., morpholine, piperazine), hydrogen-bond donors/acceptors, or bioisosteres to fine-tune pharmacokinetic and pharmacodynamic profiles. Its strategic incorporation exemplifies rational pharmacophore design aimed at augmenting target affinity and selectivity while maintaining drug-like properties.
Table 3: Key Structural Features of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole and Their Pharmacophoric Roles
Structural Feature | Molecular Property Imparted | Role in Pharmacophore Design |
---|---|---|
Benzo[g]indolo[2,3-a]carbazole Core | Extended planar polyaromatic system | Primary platform for DNA intercalation or kinase binding via π-stacking and van der Waals forces |
13,14-Dihydro Saturation | Non-planar, partially saturated bridgehead; increased sp³ character | Modulates solubility and metabolic stability; introduces controlled flexibility |
C14-Phenyl Substituent | Orthogonal hydrophobic/aromatic projection | Engages specificity pockets in target enzymes/DNA grooves; enhances binding affinity/selectivity |
Molecular Formula C₂₈H₁₈N₂ | Molecular weight (382.46 g/mol), moderate lipophilicity | Supports drug-likeness (Lipinski compliance) for cellular permeability and oral absorption potential |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5